REACTION_CXSMILES
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[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=O)[CH:4]=[N:3]1.Cl.[F:11][CH2:12][CH2:13][NH:14][CH3:15]>>[F:11][CH2:12][CH2:13][N:14]([CH3:15])[C:7]([C:5]1[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=1)=[O:9] |f:1.2|
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)C(=O)O
|
Name
|
|
Quantity
|
991 mg
|
Type
|
reactant
|
Smiles
|
Cl.FCCNC
|
Name
|
oil
|
Quantity
|
1.41 g
|
Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
FCCN(C(=O)C=1C=NN(C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |